molecular formula C23H20O6 B2745027 tert-butyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate CAS No. 898447-77-3

tert-butyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate

Cat. No.: B2745027
CAS No.: 898447-77-3
M. Wt: 392.407
InChI Key: OFLRIZGWCCBHBW-UHFFFAOYSA-N
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Description

tert-Butyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate is a coumarin derivative featuring a benzofuran substituent at the 4-position of the chromen-2-one core and a tert-butyl ester at the 6-position. This compound’s structure combines the planar aromatic coumarin system with a bulky tert-butyl ester, which influences its physicochemical properties, crystallinity, and biological interactions. Its molecular formula is C24H22O7, with a molecular weight of 422.43 g/mol .

Properties

IUPAC Name

tert-butyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O6/c1-23(2,3)29-22(25)13-26-15-8-9-19-16(11-15)17(12-21(24)28-19)20-10-14-6-4-5-7-18(14)27-20/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLRIZGWCCBHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate typically involves multi-step organic reactions. One common method includes the esterification of 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

tert-butyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at the benzofuran ring or the ester group. Below is a comparative analysis:

Compound Name Substituent (Benzofuran) Ester Group Molecular Weight (g/mol) Key Features
tert-Butyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate (Target) None (parent benzofuran) tert-butyl 422.43 Bulky ester; potential steric hindrance
tert-Butyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate 7-methoxy tert-butyl 422.43 Methoxy enhances electron density; may improve solubility
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate None ethyl 248.23 Smaller ester; planar structure with layered packing
tert-Butyl {[(2Z)-2-(2H-chromen-3-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate Chromen-3-ylmethylene tert-butyl 420.44 Z-configuration introduces non-planarity; affects π-π stacking

Key Observations :

  • Electron Effects : Methoxy substitution on benzofuran () donates electron density, altering reactivity and intermolecular interactions.
  • Planarity : Ethyl analogs (e.g., ) adopt planar structures with efficient π-π stacking, whereas bulky tert-butyl groups disrupt planarity .
Crystallinity and Intermolecular Interactions
Compound Crystal System Space Group Key Interactions
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate Monoclinic C2/c Weak C–H⋯O hydrogen bonds (2.47–2.65 Å); π-π stacking (3.45 Å)
tert-Butyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate Not reported Expected reduced π-π interactions due to methoxy and tert-butyl steric effects
Target Compound Not reported Predicted less dense packing due to tert-butyl; potential C–H⋯O bonds

Research Findings :

  • Ethyl analogs form sheet-like structures via C–H⋯O interactions and π-π stacking, critical for stability .
  • Bulky groups (e.g., tert-butyl) likely disrupt these interactions, leading to lower melting points and altered dissolution profiles .

Biological Activity

Tert-butyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate (CAS Number: 898415-69-5) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H22O7, with a molecular weight of 422.4273 g/mol. The compound features a benzofuran moiety linked to a chromenone structure, which is significant for its biological activity.

PropertyValue
Molecular FormulaC24H22O7
Molecular Weight422.4273 g/mol
CAS Number898415-69-5
SMILESCOc1cccc2c1oc(c2)c1cc(=O)oc2c1cc(OCC(=O)OC(C)(C)C)cc2

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzofuran and chromenone moieties suggests that this compound may also possess free radical scavenging abilities, which are crucial in preventing oxidative stress-related diseases.

Anticancer Potential

Several studies have explored the anticancer potential of related chromenone derivatives. For instance, compounds containing the chromenone structure have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study on a related chromenone derivative demonstrated that treatment with the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value indicating effective cytotoxicity. This suggests that this compound may exhibit similar effects.

Anti-inflammatory Effects

Inflammation is a critical component in many chronic diseases, including cancer and cardiovascular diseases. Compounds with chromenone structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This anti-inflammatory activity could be beneficial in managing conditions associated with chronic inflammation.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways: The compound may affect pathways such as NF-kB and MAPK, which are crucial in regulating inflammation and cell survival.
  • Induction of Apoptosis: Evidence from related compounds suggests that this compound could activate apoptotic pathways in cancer cells.

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